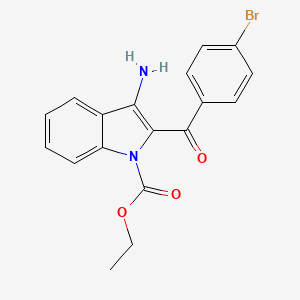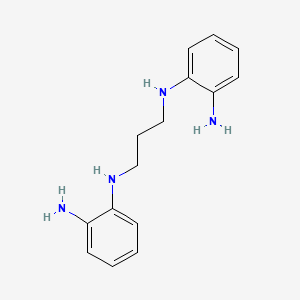
n,n'-Bis(2-aminophenyl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n’-Bis(2-aminophenyl)-1,3-propanediamine: is an organic compound that features two amino groups attached to phenyl rings, which are connected by a 1,3-propanediamine linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)-1,3-propanediamine typically involves the reaction of 2-nitroaniline with 1,3-dibromopropane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of n,n’-Bis(2-aminophenyl)-1,3-propanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can facilitate the reduction step, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: n,n’-Bis(2-aminophenyl)-1,3-propanediamine can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitroso compounds.
Reduction: More saturated amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: n,n’-Bis(2-aminophenyl)-1,3-propanediamine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes that can act as catalysts for various organic reactions .
Biology and Medicine:
Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)-1,3-propanediamine is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .
作用機序
The mechanism by which n,n’-Bis(2-aminophenyl)-1,3-propanediamine exerts its effects often involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
n,n’-Bis(2-aminophenyl)-1,2-ethanediamine: Similar structure but with a shorter linker, leading to different coordination properties.
n,n’-Bis(2-aminophenyl)-1,4-butanediamine: Longer linker, which can affect the flexibility and reactivity of the compound.
Uniqueness: n,n’-Bis(2-aminophenyl)-1,3-propanediamine is unique due to its specific linker length, which provides a balance between flexibility and rigidity, making it suitable for forming stable metal complexes with specific catalytic properties .
特性
CAS番号 |
30381-69-2 |
|---|---|
分子式 |
C15H20N4 |
分子量 |
256.35 g/mol |
IUPAC名 |
2-N-[3-(2-aminoanilino)propyl]benzene-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,18-19H,5,10-11,16-17H2 |
InChIキー |
PZJKDHMCBCKWGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NCCCNC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
![heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione](/img/structure/B15074331.png)
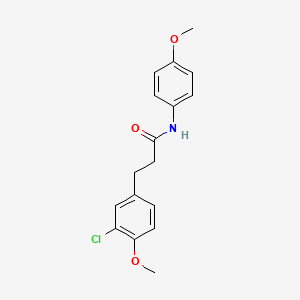

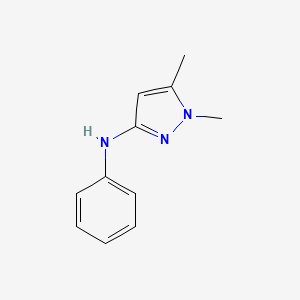
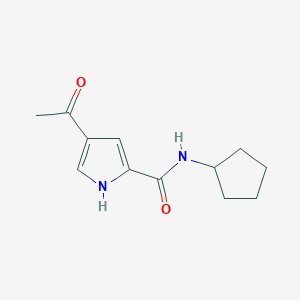
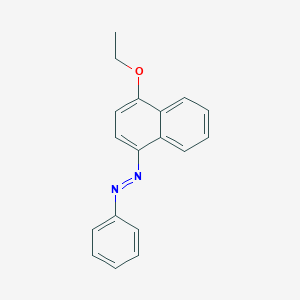
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
